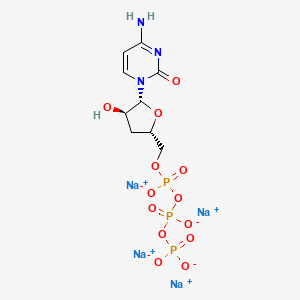
Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) is a cytosine nucleotide containing three phosphate groups esterified to the sugar moiety. This compound is a derivative of cytidine triphosphate, which plays a crucial role in various biological processes, including the synthesis of RNA and DNA. It is commonly used in biochemical research and has significant applications in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) typically involves the phosphorylation of cytidine derivatives. The process begins with the protection of the hydroxyl groups on the cytidine molecule, followed by selective phosphorylation at the 5’ position. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The final step involves deprotection and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of bioreactors and enzymatic methods can also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying oxidative stress and related biological processes.
Reduction: Reduction reactions can modify the phosphate groups, leading to the formation of different nucleoside analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of cytidine, which have applications in biochemical research and drug development .
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is essential for studying nucleotide metabolism, enzyme kinetics, and cellular signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of viral infections, cancer, and genetic disorders. The compound is also used in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of diagnostic reagents, biochemical assays, and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) involves its incorporation into nucleic acids, where it acts as a substrate for various enzymes. The compound targets molecular pathways involved in nucleotide synthesis and metabolism. It interacts with enzymes such as RNA polymerases and kinases, influencing the synthesis and regulation of RNA and DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine triphosphate (CTP): A pyrimidine nucleoside triphosphate similar to Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI), but with a different base structure.
Uridine triphosphate (UTP): Another nucleoside triphosphate with a uracil base, used in similar biochemical processes.
Adenosine triphosphate (ATP): A purine nucleoside triphosphate that plays a central role in energy transfer within cells.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) is unique due to its specific structure and the presence of three phosphate groups, which confer distinct biochemical properties. Its ability to participate in various enzymatic reactions and its role in nucleotide metabolism make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
83711-63-1 |
|---|---|
Molekularformel |
C9H12N3Na4O13P3 |
Molekulargewicht |
555.08 g/mol |
IUPAC-Name |
tetrasodium;[[[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |
InChI-Schlüssel |
MDGLOOQSYFXGOG-OIXZBRQUSA-J |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


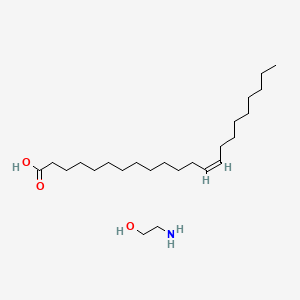


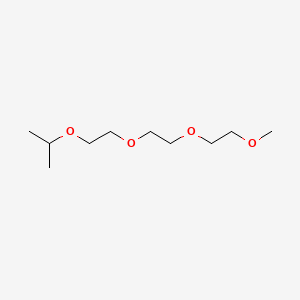

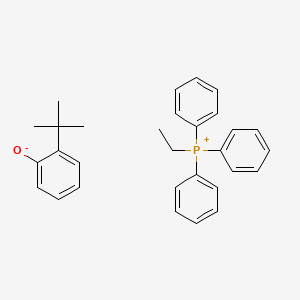
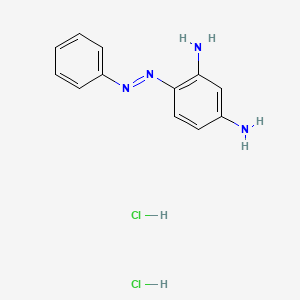
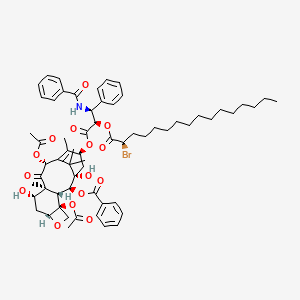
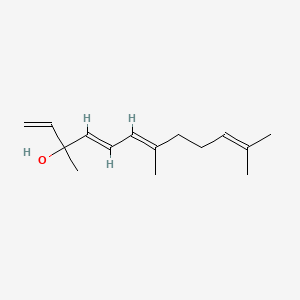
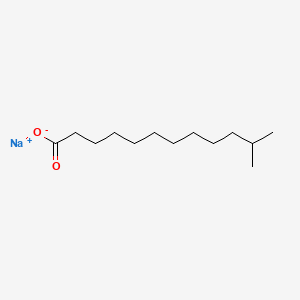
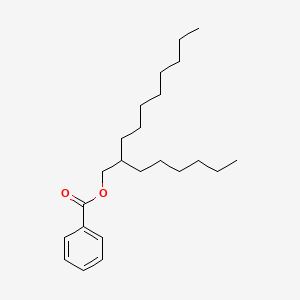
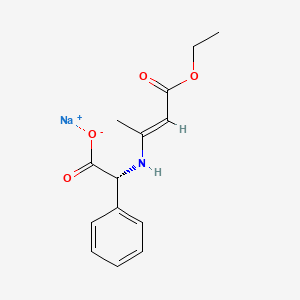
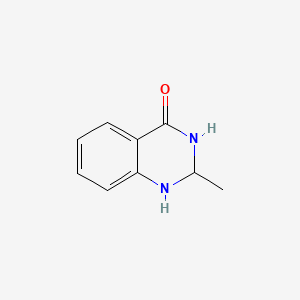
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
